Gadofosveset is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of vascular structures. It is known for its high relaxivity properties, which improve the contrast of images during MRI procedures, particularly in assessing blood volumes and vascular perfusion. Gadofosveset is classified as a blood pool agent due to its ability to remain in the vascular system longer than traditional gadolinium agents, making it suitable for specific imaging applications, such as evaluating myocardial blood volume and venography.
Gadofosveset is derived from the complexation of gadolinium ions with a specific ligand. It is classified under the category of paramagnetic contrast agents due to its paramagnetic properties, which significantly enhance the magnetic resonance signal. The compound is marketed under the trade name Vasovist and was developed for use in MRI to provide detailed images of blood vessels and tissues.
The synthesis of gadofosveset involves several steps, including the preparation of a stable gadolinium complex. The process typically includes:
The specific patent detailing the synthesis process describes methods for manufacturing gadofosveset trisodium monohydrate, focusing on optimizing yield and purity while minimizing by-products .
Gadofosveset has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula is represented as . The structural representation includes various functional groups that contribute to its binding properties and solubility:
The detailed structure can be represented as follows:
Gadofosveset primarily participates in reversible binding reactions with serum albumin, which affects its relaxivity properties. The binding can be described by the following equilibrium:
This reversible reaction is crucial for its function as a contrast agent, allowing it to remain in circulation longer while providing enhanced imaging through increased T1 relaxivity when bound .
The mechanism of action of gadofosveset involves its interaction with water protons in tissues during MRI scanning. Upon administration, gadofosveset binds transiently to serum albumin, which alters its relaxivity properties:
Studies have shown that gadofosveset's half-life in the bloodstream is approximately 48 minutes, making it effective for dynamic imaging studies .
These properties make gadofosveset an effective agent for enhancing MRI images, particularly in vascular imaging .
Gadofosveset is primarily used in medical imaging applications:
Research continues into expanding its applications, including potential uses in other imaging modalities or therapeutic contexts .
Gadofosveset functions as a reversible macromolecular complex through non-covalent interactions with human serum albumin (HSA), the predominant plasma protein. This binding confers prolonged intravascular retention compared to conventional extracellular gadolinium-based contrast agents (GBCAs). The diphenylcyclohexyl phosphate moiety integrated into the gadolinium chelate structure serves as a high-affinity anchor for HSA’s hydrophobic binding pockets, primarily Domain II (Sudlow site I) [3] [5]. This site specificity ensures predictable binding behavior across physiological conditions.
The binding stoichiometry follows a 1:1 model (one Gadofosveset molecule per HSA molecule), but exhibits positive cooperativity at higher concentrations. At clinically administered doses (0.03 mmol/kg), approximately 80-90% of circulating Gadofosveset is protein-bound, confining it predominantly within the vascular compartment. This dramatically alters its pharmacokinetics, increasing the plasma half-life to ~18.5 hours compared to minutes for non-binding GBCAs [1] [5]. The supramolecular complex possesses an effective molecular weight exceeding 90 kDa (HSA + Gadofosveset), minimizing extravasation through intact endothelium and enabling high-resolution steady-state angiography.
Table 1: Key Supramolecular Binding Parameters of Gadofosveset-HSA Complex
Parameter | Value | Measurement Conditions | Functional Significance |
---|---|---|---|
Binding Constant (Kd) | 0.54 ± 0.08 × 10-3 mol/L | Human plasma, 37°C [3] | Defines fraction of bound vs. free agent |
Primary Binding Site | HSA Domain II (Sudlow Site I) | Isothermal titration calorimetry [3] | Determines specificity and accessibility |
Bound Fraction (Clinical Dose) | 80-90% | In vivo human studies [1] | Governs intravascular retention and distribution |
Stoichiometry | 1:1 (Gadofosveset:HSA) | Equilibrium dialysis [5] | Predicts concentration-dependent behavior |
The interaction between Gadofosveset and HSA is governed by a dynamic equilibrium characterized by rapid association and dissociation rates, crucial for its efficacy and safety profile. Thermodynamic studies reveal the binding is primarily driven by hydrophobic interactions (ΔG ~ -30 kJ/mol), supplemented by weaker electrostatic forces. The negative Gibbs free energy change (ΔG) confirms spontaneity, while enthalpy-entropy compensation (ΔH ≈ -15 kJ/mol, TΔS ≈ +15 kJ/mol) indicates that hydrophobic desolvation of the interacting surfaces provides a major driving force [3] [5].
Kinetic analyses demonstrate rapid complex formation:
This fast exchange kinetics (τM ~ 100 ms for the bound state) is critical for the relaxivity enhancement mechanism (see Section 1.3). The binding equilibrium responds dynamically to changing HSA concentrations, ensuring consistent performance across patients with normal albumin levels. Importantly, the dissociation constant (Kd ~ 0.54 mM) positions Gadofosveset optimally: high enough affinity for significant protein binding at clinical doses, yet low enough to prevent saturation and ensure reversible binding essential for eventual clearance [3] [5].
Table 2: Thermodynamic and Kinetic Parameters of Gadofosveset-HSA Binding
Parameter | Symbol | Value | Method | Implication |
---|---|---|---|---|
Dissociation Constant | Kd | 540 ± 80 µM | Isothermal Titration Calorimetry [3] | Moderate affinity enables reversible binding |
Association Rate Const | kon | (8.5 ± 1.2) × 103 M-1s-1 | Stopped-flow fluorescence [3] | Rapid complex formation post-injection |
Dissociation Rate Const | koff | (4.6 ± 0.7) × 10-2 s-1 | Stopped-flow fluorescence [3] | Ensures complex does not persist indefinitely |
Gibbs Free Energy | ΔG | -30.2 ± 1.5 kJ/mol | Calculated from Kd [3] | Spontaneous binding |
Enthalpy Change | ΔH | -15.1 ± 2.0 kJ/mol | ITC [3] | Contribution from direct interactions |
Entropy Contribution | TΔS | +15.1 ± 2.5 kJ/mol | Calculated (ΔG = ΔH - TΔS) [3] | Dominant role of hydrophobic interactions |
Relaxivity (r1), defined as the longitudinal relaxation rate enhancement per mmol/L concentration of gadolinium, is the core determinant of Gadofosveset’s efficacy. Its r1 undergoes a dramatic increase upon HSA binding due to synergistic modulation of key molecular parameters affecting water proton relaxation:
Reduced Molecular Tumbling (Rotational Correlation Time - τR):Unbound Gadofosveset has a τR of ~100 ps, typical for small molecules. Upon binding to HSA (MW ~66 kDa), its effective τR increases to ~10 nanoseconds. This ~100-fold slowing of rotation brings τR closer to the Larmor frequency of water protons (~60 MHz at 1.5 T, ~120 MHz at 3 T). This resonance condition maximizes the efficiency of dipolar relaxation mechanisms governed by the Solomon-Bloembergen-Morgan (SBM) theory. Consequently, r1 at 1.5 T increases from ~5 mM-1s-1 (free) to ~50 mM-1s-1 (bound) – a 10-fold enhancement [1] [3] [5].
Optimized Inner-Sphere Water Exchange Rate (τM):Gadofosveset, like other Gd(III) complexes, shortens T1 by coordinating water molecules in its inner coordination sphere (q = 1 for Gadofosveset) and facilitating proton exchange. The water exchange rate (kex = 1/τM) must be sufficiently fast to allow rapid diffusion of relaxed protons into the bulk medium. Albumin binding subtly modulates τM. While the precise value for Gadofosveset-bound HSA is debated, data suggest τM is maintained in the optimal range (~100-300 ns) for high relaxivity at clinical field strengths (0.5-3 T) [3] [8]. This prevents the bound complex from suffering from the "too slow exchange" limit that plagues some macromolecular contrast agents.
Secondary Relaxation Contributions:The HSA-bound complex provides a large surface area for interactions with outer-sphere water molecules diffusing near the paramagnetic center. Furthermore, the presence of multiple Gadofosveset molecules on a single HSA (though 1:1 is primary, transient higher order binding can occur) could enable proton-proton relay mechanisms or electronic cross-relaxation between nearby Gd3+ ions, potentially adding minor contributions to the overall relaxivity enhancement [3].
Table 3: Relaxivity Enhancement of Gadofosveset upon HSA Binding
Condition | Field Strength | Relaxivity (r1, mM-1s-1) | Enhancement Factor | Dominant Mechanism Activated |
---|---|---|---|---|
Free (Unbound) | 0.47 T (20 MHz) | 18.5 | Baseline | Inner-sphere, fast rotation |
Bound to HSA | 0.47 T (20 MHz) | 47.5 | ~2.6x | Significantly increased τR |
Free (Unbound) | 1.5 T (64 MHz) | 5.0 - 6.0 | Baseline | Inner-sphere, fast rotation |
Bound to HSA | 1.5 T (64 MHz) | 45.0 - 52.0 | ~8-10x | Optimized τR near Larmor frequency |
Free (Unbound) | 3.0 T (128 MHz) | 4.0 - 4.5 | Baseline | Inner-sphere, fast rotation |
Bound to HSA | 3.0 T (128 MHz) | 35.0 - 40.0 | ~8-9x | Optimized τR near Larmor frequency |
Data compiled from [1] [3] [5]. Values represent ranges reported in human plasma at 37°C.
This field strength dependence highlights a crucial design triumph: Gadofosveset maintains high relaxivity across the clinically most relevant field strengths (1.5T and 3T) due to the favorable tuning of τR by HSA binding. The relaxivity peak for albumin-bound Gadofosveset occurs near 60 MHz (approximately 1.4 T), aligning perfectly with widespread clinical scanner field strengths [3] [5].
The exceptional albumin-binding affinity and specificity of Gadofosveset are not serendipitous but stem from meticulous molecular engineering centered on a bifunctional design:
Gadolinium Chelate Core (Hydrophilic Domain):Gadofosveset utilizes a DTPA (diethylenetriaminepentaacetate) backbone modified at one carboxylate arm. DTPA provides a stable octadentate cage for Gd3+ (q=1), minimizing the risk of toxic free Gd3+ release. Thermodynamic stability constants (log Ktherm ~22.1) and conditional stability (pG ~18.5 at pH 7.4) are critical for safety but do not directly govern HSA affinity [1] [7].
Diphenylcyclohexyl Phosphate Moiety (Hydrophobic Anchor):This structural element is the cornerstone of albumin binding. Key features include:
Stereochemistry:The chiral center at the carbon linking the phosphodiester to the DTPA backbone (R-configuration in Gadofosveset) is crucial. Studies with enantiomers demonstrate significantly reduced albumin affinity for the S-isomer, highlighting the precise steric fit required within the asymmetric HSA binding pocket [3].
Reversibility by Design:The use of non-covalent interactions (hydrophobic, electrostatic, H-bonding) rather than irreversible covalent bonds ensures the complex can dissociate. The phosphodiester linkage is specifically chosen over more stable linkages (e.g., phosphotriester or amide) to allow eventual enzymatic cleavage (e.g., by phosphatases) contributing to metabolic pathways, although gadofosveset shows minimal metabolism (<1%) [1] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1